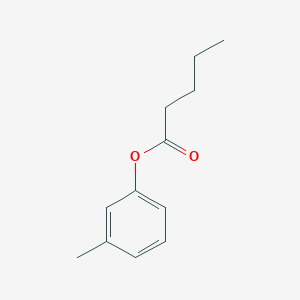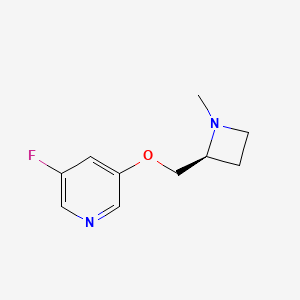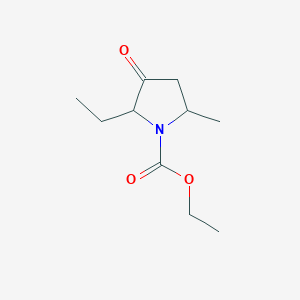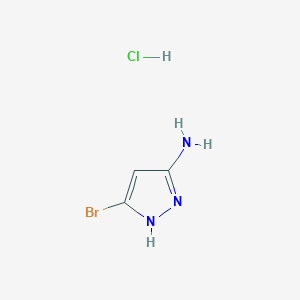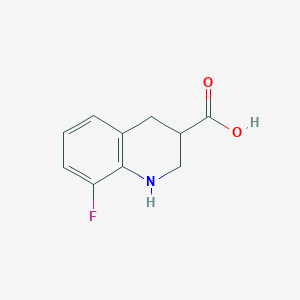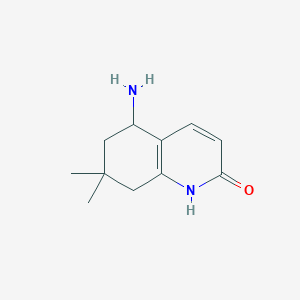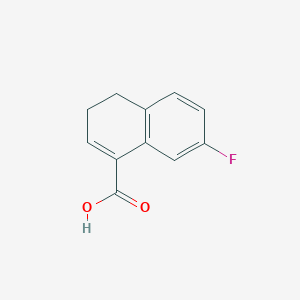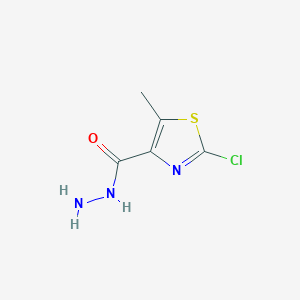![molecular formula C9H8N2O3 B15070163 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the use of 2-acetylpyridine and acetylpyrazine, which are transformed with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Hydrolysis of the ester group and subsequent amidation with primary and secondary aliphatic amines furnish the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 7-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific photophysical properties
Mecanismo De Acción
The mechanism of action of 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar applications in medicinal chemistry.
Pyrazolo[5,1-c][1,2,4]triazine: A compound with a similar core structure but different functional groups .
Uniqueness: 7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile building block for the synthesis of diverse bioactive molecules .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-2-1-3-8-7(9(13)14)4-10-11(6)8/h1-4,12H,5H2,(H,13,14) |
Clave InChI |
KNWJJSZANXMLJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2C(=C1)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
